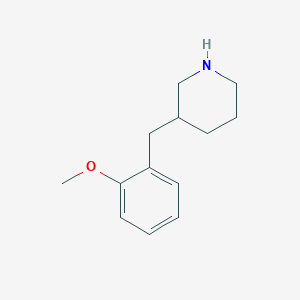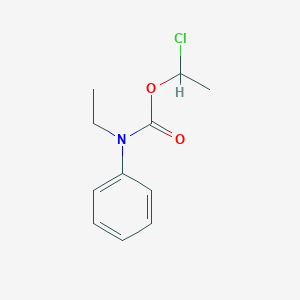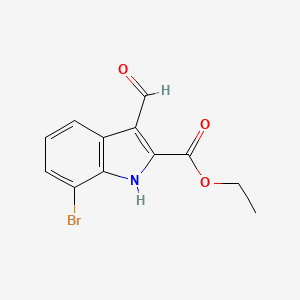
3-(Pyridin-2-yl)benzoic acid
概要
説明
3-(Pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It is characterized by a benzoic acid moiety substituted with a pyridin-2-yl group at the third position. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has a melting point of approximately 207°C and a boiling point of around 409°C .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Pyridin-2-yl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated benzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(Pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
3-(Pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of metal-organic frameworks (MOFs) for gas storage and separation applications .
作用機序
The mechanism of action of 3-(Pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-4-yl)benzoic acid
- 2-(Pyridin-3-yl)benzoic acid
Comparison: 3-(Pyridin-2-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. For example, 3-(Pyridin-4-yl)benzoic acid and 4-(Pyridin-4-yl)benzoic acid have different substitution patterns, leading to variations in their electronic properties and steric effects.
特性
IUPAC Name |
3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFQXMHMRTLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408908 | |
| Record name | 3-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-07-6 | |
| Record name | 3-(pyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4467-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(pyridin-2-yl)benzoic acid contribute to the properties of iridium-based MOFs?
A: this compound, often employed as its carboxylate form (ppy-COO) after deprotonation, acts as a chelating ligand in the construction of iridium-based MOFs [, ]. It coordinates to iridium(III) ions through its nitrogen atom and carboxylate group, forming stable complexes. These iridium complexes, when combined with metal nodes like zinc or cadmium, assemble into three-dimensional MOF structures.
Q2: Can you provide an example of how this compound-based MOFs have been used in sensing applications?
A: Researchers have developed a Cd(II)-based MOF using this compound as a linker and an iridium(III) complex as the luminescent center []. This MOF, denoted as compound 1 in the study, demonstrated remarkable selectivity and sensitivity as a multiresponsive luminescent sensor for Fe3+, Cr2O72-, and ATP2- in aqueous media []. The presence of these analytes effectively quenched the MOF's luminescence, enabling their detection at remarkably low concentrations.
Q3: What are the advantages of incorporating defects into this compound-based MOFs?
A: Introducing controlled defects into MOFs can enhance their properties for applications such as gas storage, separation, and catalysis []. In a study focusing on a Zn(II)-based MOF incorporating this compound, researchers demonstrated that introducing defects led to the formation of a material with a wider range of pore sizes, enhancing its adsorption capability for specific molecules like n-butanol []. Additionally, the defective MOF exhibited improved photocatalytic activity in dye degradation compared to its non-defective counterpart [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)




![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)

![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)



